molecular formula C12H17FN2O B3092679 (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol CAS No. 1233952-87-8

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Cat. No. B3092679
CAS RN: 1233952-87-8
M. Wt: 224.27 g/mol
InChI Key: FVTBIWRNHSMEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects:
In preclinical studies, (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its analgesic, anxiolytic, and antidepressant-like effects. The compound has also been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol in lab experiments is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, one limitation is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. One area of interest is the compound's potential use in the treatment of chronic pain, anxiety, and depression. Further preclinical studies are needed to determine the optimal dose and administration route for the compound, as well as its safety and efficacy in animal models. Additionally, clinical trials are needed to evaluate the compound's safety and efficacy in humans. Other potential future directions include the development of novel analogs of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol with improved selectivity and potency, as well as the investigation of the compound's mechanism of action at the molecular level.

Scientific Research Applications

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol has been studied for its potential therapeutic applications in the treatment of various diseases, including chronic pain, anxiety, and depression. In preclinical studies, the compound has been shown to have analgesic and anxiolytic effects, as well as antidepressant-like activity.

properties

IUPAC Name

4-(2-amino-4-fluoroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBIWRNHSMEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
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